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molecular formula C11H9F3O2 B8350154 6-Fluoro-2,2-bis(fluoromethyl)chroman-4-one

6-Fluoro-2,2-bis(fluoromethyl)chroman-4-one

Cat. No. B8350154
M. Wt: 230.18 g/mol
InChI Key: ZAEBYBFDGGWCGI-UHFFFAOYSA-N
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Patent
US08604053B2

Procedure details

A solution of 1,3-difluoroacetone (4.90 g, 52.1 mmol), MeOH (100 mL), and 1-(5-fluoro-2-hydroxyphenyl)ethanone (6.69 g, 43.4 mmol, Aldrich Chemical) was stirred at ambient temperature and pyrrolidine (4.31 mL, 52.1 mmol) was added. The reaction was heated at 60° C. for 21 hours, then concentrated and purified by silica gel chromatography (gradient elution, 0-25% EtOAc/hexanes) to provide the title compound (6.70 g, 29.1 mmol, 67%) as a brown oil. MS (DCI) m/z 248 (M+NH4)+.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([CH2:5][F:6])=[O:4].[F:7][C:8]1[CH:9]=[CH:10][C:11](O)=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1.N1CCCC1>CO>[F:7][C:8]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[O:4][C:3]([CH2:5][F:6])([CH2:2][F:1])[CH2:15][C:14]2=[O:16]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
FCC(=O)CF
Name
Quantity
6.69 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.31 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (gradient elution, 0-25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(CC(OC2=CC1)(CF)CF)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.1 mmol
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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